molecular formula C19H17NO3 B3031690 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid CAS No. 6266-67-7

2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B3031690
CAS No.: 6266-67-7
M. Wt: 307.3 g/mol
InChI Key: CFCVZKGESVQTIL-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a synthetic analog of the plant hormone auxin. This compound is of significant interest in basic plant biology research, particularly for investigating auxin signaling pathways and plant development mechanisms. It is designed for research applications only. Based on studies of its closely related structural analog, PEO-IAA (2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid), this methylated derivative is expected to function as an antagonist of the auxin signaling pathway . Auxin hormones, such as Indole-3-acetic acid (IAA), are critical regulators of plant growth and development. Research compounds like this one act by competing with natural auxins, thereby helping scientists to unravel the complex processes of cell elongation, division, and differentiation in plants . The structural modification may offer enhanced stability or altered binding affinity for specific experimental purposes. Applications & Research Value This reagent is primarily used to inhibit auxin responses in plant model systems, such as Arabidopsis thaliana . It serves as a valuable chemical tool for: • Probing the molecular mechanisms of auxin perception and transport. • Studying root architecture, tropisms, and organogenesis. • Understanding the role of auxin in stress responses and cellular reprogramming. Disclaimer This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-20-12-16(14-9-5-6-10-17(14)20)15(19(22)23)11-18(21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVZKGESVQTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202827
Record name 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid
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Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-67-7
Record name 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6266-67-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC36839
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid typically involves the reaction of indole derivatives with various reagents. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the desired indole derivative with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Biological Activities

Research has indicated that 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid exhibits various biological activities:

1. Anticancer Properties:
Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of cell cycle progression. For instance, it has been tested against breast cancer cells, demonstrating cytotoxic effects at specific concentrations.

2. Antimicrobial Activity:
The compound has exhibited antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

3. Anti-inflammatory Effects:
Research indicates that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Applications in Pharmaceuticals

Given its diverse biological activities, this compound has potential applications in drug development:

1. Drug Design:
The compound can serve as a lead structure for synthesizing new drugs targeting cancer or infectious diseases. Medicinal chemists can modify its structure to improve efficacy and reduce toxicity.

2. Formulation Development:
It can be incorporated into formulations aimed at enhancing therapeutic outcomes for specific diseases, particularly those related to cancer and microbial infections.

Agricultural Applications

In addition to its pharmaceutical potential, this compound may find applications in agriculture:

1. Plant Growth Regulation:
Indole derivatives are known to influence plant growth and development. This compound could be investigated as a plant growth regulator, promoting root development or enhancing stress resistance.

2. Pest Control:
Given its antimicrobial properties, it may also be explored for use as a natural pesticide or fungicide, offering an environmentally friendly alternative to synthetic chemicals.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong activity at low concentrations.
Study BAntimicrobial PropertiesShowed effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones in agar diffusion tests.
Study CAnti-inflammatory EffectsReduced inflammatory markers in vitro, suggesting potential therapeutic benefits in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and available data:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Biological Activity Reference
2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid C₁₉H₁₇NO₃ 1-Methylindole, phenyl, carboxylic acid Not reported Not reported
(2S)-4-Oxo-2-(1-phenylethylamino)-4-[1’-(phenylsulfonyl)-1’H-indol-3’-yl]butanoic acid (7b) C₂₈H₂₅N₂O₅S Phenylsulfonylindole, phenylethylamino group 215–217 Not reported
(R)-Methyl 2-(7-methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoate (32ib) C₂₀H₁₉NO₃ 7-Methylindole, methyl ester (vs. carboxylic acid) Not reported Not reported
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid C₁₂H₁₂O₅S Carboxymethyl sulfanyl group Crystalline precipitate Antiproliferative action (general mention)
4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid C₁₃H₁₅NO₃ 2-Methyl-2,3-dihydroindole (saturated ring) Not reported Not reported
PEO-IAA (2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid) C₁₈H₁₅NO₃ Non-methylated indole (vs. 1-methylindole) Not reported Auxin antagonist (implied by name)

Key Structural and Functional Differences

Substituents on the Indole Ring The primary compound features a 1-methylindole group, which may enhance metabolic stability compared to non-methylated analogs like PEO-IAA . Compound 7b (from ) introduces a phenylsulfonyl group on the indole nitrogen, likely increasing steric bulk and altering electronic properties .

The carboxymethyl sulfanyl group in adds a sulfur-containing moiety, which may enhance metal-binding capacity or redox activity, correlating with reported antiproliferative effects .

Ring Saturation and Conformation 4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid () features a partially saturated indole ring, which could reduce aromaticity and influence π-π stacking interactions compared to the fully aromatic indole in the primary compound .

Physicochemical Properties

  • Melting Points : The phenylsulfonyl-substituted 7b has a higher melting point (215–217°C) than analogs like 7c (196–198°C), likely due to increased molecular symmetry or intermolecular interactions .
  • Solubility : Ester derivatives (e.g., 32ib) are expected to exhibit greater lipophilicity than carboxylic acids, impacting bioavailability .

Biological Activity

2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid, also known as PEO-IAA, is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and plant biology. Its structure features an indole ring, which is a common motif in many bioactive natural products and pharmaceuticals.

  • Molecular Formula : C19H17NO3
  • Molecular Weight : 307.3 g/mol
  • CAS Number : 6266-66-6

PEO-IAA acts primarily as an auxin antagonist , specifically targeting the transport inhibitor response 1 (TIR1) and auxin signaling F-box proteins (AFBs). This interaction disrupts normal auxin signaling pathways, which are crucial for various plant growth and developmental processes.

Antioxidant Properties

Research indicates that PEO-IAA exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Anticancer Activity

PEO-IAA has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has shown effectiveness against breast and colon cancer cells.

Antimicrobial Effects

The compound demonstrates antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism likely involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of PEO-IAA:

  • Antioxidant Activity :
    • A study showed that PEO-IAA reduced oxidative stress markers in cultured human cells, indicating its potential as a protective agent against cellular damage .
  • Anticancer Studies :
    • In a study published in Journal of Medicinal Chemistry, PEO-IAA was tested on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency .
    • Another study reported that PEO-IAA induced apoptosis in colon cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity :
    • Laboratory tests revealed that PEO-IAA inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Tables

Activity TypeObservationsReferences
AntioxidantEffective free radical scavenger
Anticancer (MCF-7)IC50 = 25 µM
AntimicrobialMIC against E. coli = 32 µg/mL
MIC against S. aureus = 16 µg/mL

Q & A

Q. How can researchers confirm the identity and purity of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (PEO-IAA)?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the indole, ketone, and phenyl group resonances. Compare spectral data with literature values for consistency (e.g., indole NH proton at δ ~10–12 ppm, aromatic protons at δ ~7–8 ppm) .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 293.32 (M+^+) using high-resolution MS .
  • Melting Point : Compare observed melting points with literature data (though not explicitly provided, deviations >2°C suggest impurities).
  • Chromatography : Employ HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity; retention time consistency indicates homogeneity .

Q. What are the recommended storage conditions and solubility protocols for PEO-IAA?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation of the ketone and indole moieties .
  • Solubilization : Dissolve in DMSO at 150 mg/mL (511.39 mM) for biological assays. Vortex thoroughly and sonicate if necessary. Avoid aqueous buffers (pKa = 4.72) without pH adjustment to prevent precipitation .

Q. What initial biological screening approaches are suitable for this compound?

Methodological Answer:

  • Cytotoxicity Assays : Use HeLa cell lines for IC50_{50} determination via MTT or resazurin assays. A 48–72 hr exposure period is typical, with DMSO controls (<0.1% v/v) to exclude solvent toxicity .
  • Dose Range : Test concentrations from 1–20 µM based on structural analogs (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids showed IC50_{50} values in this range) .

Advanced Research Questions

Q. How can the crystal structure of PEO-IAA be determined, and what insights can it provide?

Methodological Answer:

  • Crystallization : Use slow evaporation in methanol or DMSO/water mixtures. Optimize conditions using the Mercury software suite for solvent selection and packing analysis .
  • Refinement : Employ SHELXL for small-molecule refinement. Analyze puckering parameters (e.g., indole ring planarity) using Cremer-Pople coordinates to quantify non-planar distortions .
  • Structural Insights : Hydrogen bonding between the carboxylic acid and ketone groups may stabilize the conformation, influencing receptor binding .

Q. How can structure-activity relationships (SAR) be systematically explored for PEO-IAA derivatives?

Methodological Answer:

  • Synthetic Modifications :
    • Aryl Substituents : Introduce electron-withdrawing groups (e.g., Br, Cl) at the phenyl ring para position to enhance bioactivity, as seen in analogs with 4-Br substitution (IC50_{50} < 10 µM) .
    • Indole Modifications : Replace the 1-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding .
  • Biological Testing : Compare antiproliferative activity across derivatives using standardized assays. Correlate logP values (calculated via ChemDraw) with cytotoxicity to optimize lipophilicity .

Q. What advanced NMR techniques resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • NOESY/ROESY : Detect spatial proximity between the indole methyl group and phenyl protons to confirm cis/trans configurations .
  • 13C^{13}C-DEPT : Differentiate CH3_3, CH2_2, and CH groups in the butanoic acid chain. The ketone carbon (C=O) should appear at δ ~200–210 ppm .
  • Dynamic NMR : Study rotational barriers of the indole-methyl group at variable temperatures to assess conformational flexibility .

Q. How can computational methods predict PEO-IAA’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETLab to estimate:
    • LogP : Predicted ~2.5–3.0 (moderate lipophilicity) .
    • BBB Permeability : Likely low due to carboxylic acid group.
    • CYP450 Interactions : Screen for metabolism by CYP3A4 using docking simulations (e.g., AutoDock Vina) .
  • Molecular Dynamics (MD) : Simulate binding to putative targets (e.g., indole-acetic acid receptors) to identify critical interactions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported bioactivity data for structural analogs?

Methodological Answer:

  • Contextual Factors : Compare assay conditions (e.g., cell line, exposure time). For example, 4-Br-phenyl analogs showed higher activity in HeLa cells than 4-F derivatives, but results may vary in other models .
  • Batch Purity : Re-evaluate compound purity via HPLC and MS. Impurities >5% can skew IC50_{50} values .
  • Conformational Analysis : Use X-ray or DFT calculations to identify bioactive conformers. For example, the trans configuration of the butanoic acid chain may enhance binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid
Reactant of Route 2
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2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid

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